

Application Notes & Protocols: TUNA (Toolkit for Unified Neuro- and Assay-Image Analysis)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tuna AI

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Introduction

In modern research, particularly within the fields of cellular biology, neuroscience, and drug development, the accurate and reproducible analysis of imaging data is paramount. TUNA (Toolkit for Unified Neuro- and Assay-Image Analysis) is a conceptual framework representing a powerful, modular, and extensible platform for scientific image processing, analysis, and visualization. While a specific, all-encompassing software named "TUNA" does not exist, its principles are embodied by widely-used open-source platforms such as ImageJ and its distribution, Fiji (Fiji Is Just ImageJ).^{[1][2][3][4]} These platforms, through a vast ecosystem of plugins and macros, provide the functionality to perform the complex image editing and style adjustments necessary for rigorous scientific inquiry.

This document provides detailed application notes and protocols for common image analysis tasks relevant to researchers, scientists, and drug development professionals, using the functionalities available within the TUNA framework, exemplified by ImageJ/Fiji.

Core Principles of the TUNA Framework

The TUNA framework is built upon the following core principles:

- **Open Source and Extensible:** To foster collaboration and innovation, the core of TUNA is open-source, allowing for community-driven development of new functionalities through plugins and macros.^{[4][5]}

- **Reproducibility:** TUNA is designed to facilitate reproducible workflows through scripting and macro recording, ensuring that image analysis pipelines can be documented and repeated.
- **Interoperability:** The framework supports a wide range of image file formats, including proprietary microscope formats, to ensure seamless integration into existing laboratory workflows.[\[4\]](#)
- **Quantitative Analysis:** Beyond simple image editing, TUNA provides robust tools for quantitative measurements, such as area, intensity, and particle counting.[\[5\]](#)

Application Note 1: Basic Image Editing and Style Adjustments for Publication

Objective: To prepare a microscopy image for publication by performing essential editing and style adjustments while maintaining data integrity.

Protocol:

- **Image Import and Duplication:**
 - Open your image file (e.g., .tiff, .czi, .lif) in Fiji.
 - Immediately duplicate the image (Image > Duplicate...) to create a working copy. Always perform edits on the duplicate to preserve the original raw data.
- **Brightness and Contrast Adjustment:**
 - Open the Brightness/Contrast adjustment tool (Image > Adjust > Brightness/Contrast...).
 - Click the "Auto" button for an initial adjustment. For more control, manually move the "Minimum" and "Maximum" sliders to optimize the dynamic range of the image. This is a common and crucial step in enhancing visual appeal without altering the underlying data.[\[6\]](#)
 - Click "Apply" to permanently apply the changes to the working copy. Note: This is a destructive edit. For non-destructive edits, advanced techniques involving look-up tables (LUTs) are preferred.

- Cropping and Scaling:
 - Select the rectangular selection tool from the main toolbar.
 - Draw a region of interest (ROI) on the image.
 - Crop the image to the selection (Image > Crop).
 - To add a scale bar, open the "Set Scale" dialog (Analyze > Set Scale...). If the pixel size is not in the image metadata, you will need to manually input the known distance in pixels and the corresponding real-world unit (e.g., micrometers).
 - Add the scale bar (Analyze > Tools > Scale Bar...). Customize the appearance (e.g., color, font size) as needed.
- Color Adjustments for Multi-Channel Images:
 - For multi-channel fluorescence images, open the "Channels Tool" (Image > Color > Channels Tool...).
 - Select each channel and adjust its brightness and contrast independently as described in step 2.
 - To change the color of a channel, double-click on its corresponding LUT in the "Channels Tool" and select a new color. For publication, it is common to use magenta, green, and blue for three-channel images.
- Exporting for Publication:
 - Export the final image as a TIFF file (File > Save As > Tiff...). TIFF is a lossless format that is preferred by most scientific journals.^[7]
 - Ensure the resolution is at least 300 dpi for publication. You can check and adjust this in the image properties.

Application Note 2: Quantitative Analysis of Cellular Assays

Objective: To quantify the number and area of cells in a fluorescence microscopy image of a cell culture.

Protocol:

- Image Pre-processing:
 - Open the image in Fiji.
 - If the image has uneven background illumination, perform background subtraction (Process > Subtract Background...). The "Rolling ball" algorithm is commonly used for this purpose.
 - Apply a Gaussian blur (Process > Filters > Gaussian Blur...) with a small sigma value (e.g., 1-2 pixels) to reduce noise.
- Image Segmentation (Thresholding):
 - Convert the image to 8-bit grayscale (Image > Type > 8-bit).
 - Open the "Threshold" tool (Image > Adjust > Threshold...).
 - Adjust the threshold sliders to create a binary image where the cells of interest are highlighted (typically in red) and the background is black. Various automated thresholding algorithms (e.g., Otsu, Triangle) are available and can provide more reproducible results.
 - Click "Apply" to create the binary mask.
- Particle Analysis:
 - Open the "Analyze Particles" tool (Analyze > Analyze Particles...).
 - Set the desired parameters:
 - Size (pixel²): Set a minimum and maximum size to exclude small debris and large cell clumps.
 - Circularity: Set a range (0.0 - 1.0) to select for cells with a specific morphology.

- Show: Select "Outlines" to generate a visual representation of the counted particles.
- Display results: Check this box to show the quantitative data in a new table.
- Summarize: Check this box to get a summary of the results.
- Click "OK" to run the analysis.

Data Presentation:

The results will be displayed in a table with each row corresponding to a single quantified cell. The columns will contain the measured parameters.

Particle ID	Area (pixel ²)	Mean Intensity	Circularity
1	150.7	189.2	0.85
2	145.3	195.4	0.88
...

Application Note 3: Co-localization Analysis in Multi-Channel Images

Objective: To determine the degree of spatial overlap between two different fluorescently labeled proteins in a cell.

Protocol:

- Image Preparation:
 - Open a two-channel fluorescence image.
 - Split the channels into two separate grayscale images (Image > Color > Split Channels).
- Define Regions of Interest (ROIs):

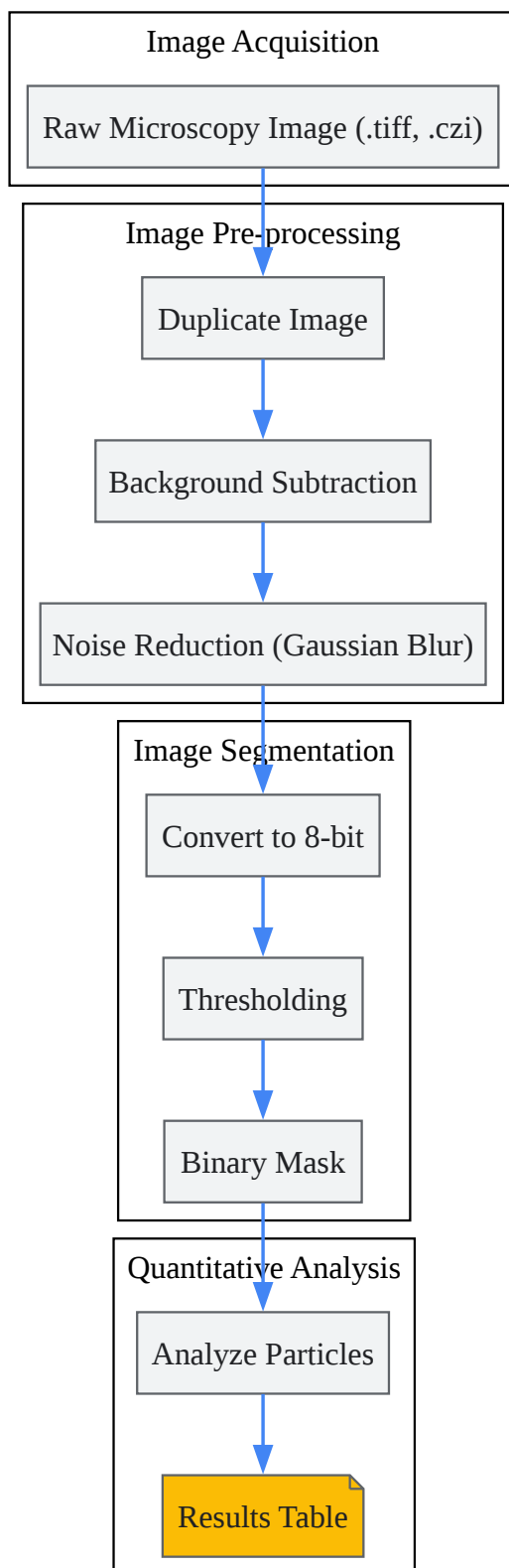
- Use the selection tools (e.g., freehand, oval) to draw an ROI around a cell or a specific subcellular compartment where you want to perform the co-localization analysis.
- Co-localization Analysis:
 - For a simple visual representation, merge the two channels into a composite image (Image > Color > Merge Channels...) and observe the overlapping pixels (which will appear as a mixed color, e.g., yellow from red and green).
 - For quantitative analysis, use a dedicated co-localization plugin such as "Coloc 2".
 - Open Coloc 2 (Analyze > Colocalization > Coloc 2).
 - Select the two images corresponding to the two channels.
 - Select the ROI if you defined one.
 - The plugin will generate a scatterplot of the pixel intensities from the two channels and calculate several co-localization coefficients.

Data Presentation:

The key quantitative outputs from Coloc 2 are the Pearson's and Manders' coefficients.

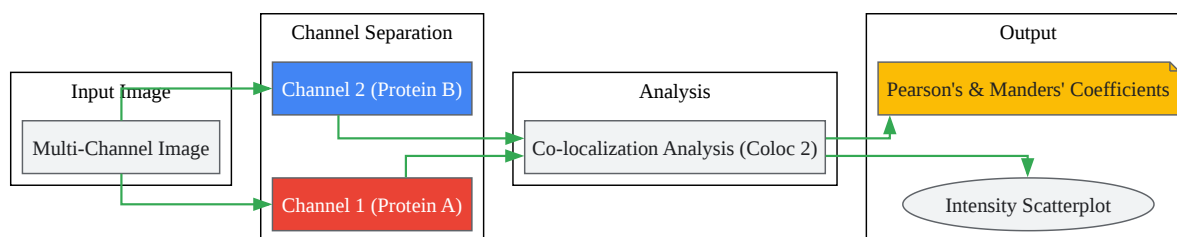
Coefficient	Value	Interpretation
Pearson's Correlation (r)	0.82	Indicates a strong positive linear correlation between the intensities of the two channels.
Manders' M1	0.91	Represents the fraction of the signal in channel 1 that co-localizes with the signal in channel 2.
Manders' M2	0.75	Represents the fraction of the signal in channel 2 that co-localizes with the signal in channel 1.

Visualizations



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Caption: Workflow for quantitative analysis of cellular assays.



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Caption: Logical workflow for co-localization analysis.

Advanced Application: Machine Learning-Based Image Analysis

The TUNA framework is evolving to incorporate machine learning and deep learning for more sophisticated image analysis, moving beyond traditional thresholding methods.[8][9][10][11]

Concept:

- **Image Classification:** Training a model to automatically classify cells into different phenotypes (e.g., healthy, apoptotic, mitotic) based on their morphology.
- **Semantic Segmentation:** Using deep learning models (e.g., U-Net) to precisely delineate the boundaries of cells and organelles, even in noisy or low-contrast images.

Experimental Protocol (Conceptual):

- **Data Annotation:** A large dataset of images is manually annotated by an expert to create a "ground truth". For segmentation, this involves outlining the objects of interest.

- **Model Training:** A deep learning model is trained on the annotated dataset. This process involves iteratively adjusting the model's parameters to minimize the difference between the model's predictions and the ground truth.
- **Inference:** The trained model is then used to automatically analyze new, unseen images, providing rapid and reproducible results.

Platforms like Fiji can be integrated with machine learning frameworks (e.g., TensorFlow, PyTorch) to facilitate these advanced workflows.

Conclusion

The TUNA framework, as realized through powerful open-source tools like ImageJ/Fiji, provides an indispensable toolkit for researchers in the life sciences and drug development. By following standardized protocols for image editing, style adjustments, and quantitative analysis, researchers can ensure the integrity and reproducibility of their data. The future of scientific image analysis lies in the integration of machine learning and artificial intelligence, which will further enhance the capabilities of the TUNA framework to extract meaningful insights from complex imaging data.

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